Cas no 40432-52-8 (1-Benzhydrylazetidin-3-amine)

1-Benzhydrylazetidin-3-amine structure
1-Benzhydrylazetidin-3-amine structure
商品名:1-Benzhydrylazetidin-3-amine
CAS番号:40432-52-8
MF:C16H18N2
メガワット:238.3275
MDL:MFCD03093386
CID:55221
PubChem ID:5744546

1-Benzhydrylazetidin-3-amine 化学的及び物理的性質

名前と識別子

    • 1-Benzhydrylazetidin-3-amine
    • 1-benzhydryl-3-aminoazetidine
    • 1-benzhydryl-azetidin-3-ylamine
    • 3-Amino-1-(diphenylmethyl)azetidine
    • 3-Amino-1-diphenylmethylazetidine
    • 1-(diphenylmethyl)azetidin-3-amine
    • 3-Azetidinamine, 1-(diphenylmethyl)-
    • 3-AMINO-1-BENZHYDRYLAZETIDIN
    • 1-Benzhydrylazetidin -3-amine
    • PubChem10145
    • 1-benzhydryl-3-azetanamine
    • 1-Benzhydrylazetidine-3-amine
    • 1-benzhydrylazetidin-3-ylamine
    • 3-amino-1-benzhydryl azetidine
    • LYTNNH
    • 1-(Diphenylmethyl)azetidin-3-amin
    • AC-1277
    • 852655-92-6
    • 1-(diphenylmethyl)-3-azetidinamine
    • FT-0649325
    • CS-D0678
    • AM20040421
    • MFCD03093386
    • EN300-5629527
    • 3-amino-1-(diphenylmethyl)-azetidine
    • J-504218
    • PS-5670
    • 3-AMINO-1-BENZHYDRYLAZETIDINE
    • LYTNNHXGUOKXFI-UHFFFAOYSA-N
    • SB10120
    • SCHEMBL72466
    • A19986
    • SY018352
    • DTXSID40960831
    • 40432-52-8
    • PB34058
    • AKOS005255060
    • STL557895
    • BBL104080
    • A3283
    • DB-013783
    • MDL: MFCD03093386
    • インチ: 1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2
    • InChIKey: LYTNNHXGUOKXFI-UHFFFAOYSA-N
    • ほほえんだ: N1(C([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C([H])(C1([H])[H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 238.14700
  • どういたいしつりょう: 238.147
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 色と性状: Yellow to Brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.125
  • ゆうかいてん: 79-81°C
  • ふってん: 339.2 ℃ at 760 mmHg
  • フラッシュポイント: 146.2°C
  • 屈折率: 1.621
  • PSA: 29.26000
  • LogP: 3.05710

1-Benzhydrylazetidin-3-amine セキュリティ情報

1-Benzhydrylazetidin-3-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Benzhydrylazetidin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B408503-50mg
1-Benzhydrylazetidin-3-amine
40432-52-8
50mg
$ 65.00 2022-06-07
Chemenu
CM107951-25g
1-(diphenylmethyl)azetidin-3-amine
40432-52-8 95%+
25g
$*** 2023-05-30
abcr
AB247102-10 g
1-Benzhydrylazetidin-3-amine, 97%; .
40432-52-8 97%
10 g
€183.20 2023-07-20
eNovation Chemicals LLC
K07874-25g
1-benzhydrylazetidin -3-amine
40432-52-8 >95%
25g
$649 2024-05-23
abcr
AB247102-1 g
1-Benzhydrylazetidin-3-amine, 97%; .
40432-52-8 97%
1 g
€80.40 2023-07-20
TRC
B408503-10mg
1-Benzhydrylazetidin-3-amine
40432-52-8
10mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A3283-1G
1-Benzhydrylazetidin-3-amine
40432-52-8 98.0%(GC)
1G
¥490.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GL742-200mg
1-Benzhydrylazetidin-3-amine
40432-52-8 97%
200mg
55.0CNY 2021-08-05
Alichem
A019063914-25g
3-Amino-1-diphenylmethylazetidine
40432-52-8 95%
25g
$270.56 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GL742-1g
1-Benzhydrylazetidin-3-amine
40432-52-8 97%
1g
216.0CNY 2021-08-05

1-Benzhydrylazetidin-3-amine 合成方法

1-Benzhydrylazetidin-3-amine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:40432-52-8)3-Amino-1-diphenylmethylazetidine
注文番号:sfd1956
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally

1-Benzhydrylazetidin-3-amine 関連文献

1-Benzhydrylazetidin-3-amineに関する追加情報

Recent Advances in the Study of 1-Benzhydrylazetidin-3-amine (CAS: 40432-52-8) and Its Applications in Chemical Biology and Medicine

1-Benzhydrylazetidin-3-amine (CAS: 40432-52-8) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders, infectious diseases, and cancer. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activity, and potential applications.

The compound's azetidine ring, coupled with the benzhydryl moiety, provides a rigid yet flexible framework that can be modified to enhance binding affinity and selectivity for various biological targets. Recent synthetic methodologies have focused on optimizing the yield and purity of 1-Benzhydrylazetidin-3-amine, with particular emphasis on green chemistry approaches to reduce environmental impact. Advances in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure forms, which are critical for studying structure-activity relationships (SAR).

In terms of biological activity, 1-Benzhydrylazetidin-3-amine has shown promising results as a modulator of neurotransmitter receptors, including dopamine and serotonin receptors. Preclinical studies suggest its potential in treating neuropsychiatric conditions such as schizophrenia and depression. Additionally, its antimicrobial properties have been investigated, with some derivatives exhibiting potent activity against drug-resistant bacterial strains. The compound's ability to penetrate the blood-brain barrier (BBB) further enhances its therapeutic potential for CNS-targeted therapies.

Recent computational studies, including molecular docking and dynamics simulations, have provided insights into the binding modes of 1-Benzhydrylazetidin-3-amine with its biological targets. These studies have identified key interactions, such as hydrogen bonding and π-π stacking, which contribute to its high affinity and selectivity. Such findings are invaluable for the rational design of next-generation derivatives with improved pharmacokinetic and pharmacodynamic profiles.

Despite these advancements, challenges remain in the clinical translation of 1-Benzhydrylazetidin-3-amine-based therapeutics. Issues such as metabolic stability, toxicity, and scalability of synthesis need to be addressed. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these hurdles. Collaborative efforts between academia and industry are expected to accelerate the development of this compound into viable drug candidates.

In conclusion, 1-Benzhydrylazetidin-3-amine represents a promising scaffold in chemical biology and medicinal chemistry. Its diverse biological activities and synthetic versatility make it a valuable tool for drug discovery. Future research should focus on optimizing its properties and expanding its therapeutic applications, paving the way for innovative treatments in various disease areas.

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